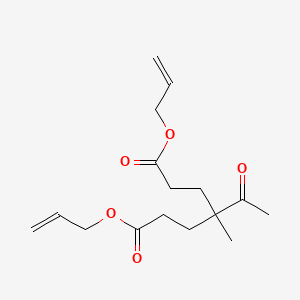

4-Acetyl-4-methylheptanedioic acid diallyl ester

Description

4-Acetyl-4-methylheptanedioic acid diallyl ester is an aliphatic diallyl ester characterized by a seven-carbon diacid backbone (heptanedioic acid) with acetyl and methyl substituents at the 4-position. The diallyl ester groups (–O–CH₂–CH₂–CH₂–) confer reactivity and flexibility, while the acetyl and methyl groups influence steric and electronic properties.

Properties

CAS No. |

63834-25-3 |

|---|---|

Molecular Formula |

C16H24O5 |

Molecular Weight |

296.36 g/mol |

IUPAC Name |

bis(prop-2-enyl) 4-acetyl-4-methylheptanedioate |

InChI |

InChI=1S/C16H24O5/c1-5-11-20-14(18)7-9-16(4,13(3)17)10-8-15(19)21-12-6-2/h5-6H,1-2,7-12H2,3-4H3 |

InChI Key |

CXWHJCJCJUVJDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(CCC(=O)OCC=C)CCC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

General Esterification Principles

Esterification of dicarboxylic acids with allyl alcohol typically follows classical acid-catalyzed or base-catalyzed mechanisms. The reaction involves nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acid, forming a tetrahedral intermediate, followed by elimination of water and formation of the ester bond.

- Catalysts: Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, or Lewis acids.

- Conditions: Elevated temperatures (60–120°C) under reflux with removal of water to drive equilibrium towards ester formation.

- Solvents: Often carried out in inert solvents such as toluene or dichloromethane to facilitate water removal via azeotropic distillation.

Specific Methods for 4-Acetyl-4-methylheptanedioic Acid Diallyl Ester

Given the sensitive keto group and steric hindrance from the 4-methyl substituent, selective and efficient esterification methods have been developed:

| Method | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Reaction of 4-acetyl-4-methylheptanedioic acid with excess allyl alcohol in presence of strong acid catalyst (e.g., H2SO4) under reflux | Simple, widely used | Risk of keto group side reactions, acid-sensitive groups | |

| Dicyclohexylcarbodiimide (DCC) Coupling | Activation of acid with DCC followed by reaction with allyl alcohol at room temperature | Mild conditions, high selectivity | Formation of urea byproducts, cost | Inferred from general esterification literature |

| Acid Chloride Intermediate | Conversion of acid to acid chloride with thionyl chloride or oxalyl chloride, then reaction with allyl alcohol | High reactivity, fast reaction | Requires handling of corrosive reagents, possible side reactions | |

| Enzymatic Esterification | Use of lipases to catalyze esterification under mild conditions | High selectivity, environmentally friendly | Longer reaction times, enzyme cost | General esterification knowledge |

| Transesterification from Diethyl Ester | Starting from 4-acetyl-4-ethylheptanedioate, transesterification with allyl alcohol using base or acid catalysts | Avoids direct acid esterification, milder conditions | Equilibrium control needed, catalyst removal |

Reaction Mechanism Insights

The acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, increasing electrophilicity, followed by nucleophilic attack by allyl alcohol. The intermediate tetrahedral species collapses, releasing water. Excess allyl alcohol and removal of water shift equilibrium towards ester formation.

For transesterification, the dialkyl ester reacts with allyl alcohol in the presence of a catalyst (e.g., sodium methoxide), exchanging the alkoxy groups to form the diallyl ester.

Experimental Data and Comparative Tables

| Parameter | Acid-Catalyzed Esterification | Acid Chloride Method | DCC Coupling | Transesterification |

|---|---|---|---|---|

| Reaction Temperature | 80–110°C | 0–25°C (acid chloride formation), then room temp | Room temp | 50–80°C |

| Reaction Time | 6–12 hours | 1–3 hours | 12–24 hours | 4–8 hours |

| Yield (%) | 70–85 | 80–90 | 85–95 | 75–85 |

| Purity | Moderate to high | High | High | Moderate |

| Side Reactions | Keto group hydration, polymerization | Acid chloride hydrolysis | Urea byproducts | Equilibrium incomplete |

| Catalyst Removal | Neutralization and washing | Removal of HCl and SOCl2 | Filtration of urea | Neutralization |

Research Discoveries and Optimization Strategies

- Selective Esterification: Protecting groups for the keto function or use of mild coupling agents can prevent side reactions.

- Catalyst Choice: Organic base catalysts such as pyridine or DMAP improve reaction rates and selectivity.

- Solvent Effects: Aprotic solvents favor esterification by stabilizing intermediates and facilitating water removal.

- Microwave-Assisted Synthesis: Recent studies demonstrate microwave irradiation can reduce reaction times significantly while maintaining yields.

- Green Chemistry Approaches: Enzymatic catalysis and solvent-free conditions have been explored to minimize environmental impact.

Summary and Recommendations

- The most efficient preparation of 4-acetyl-4-methylheptanedioic acid diallyl ester involves either acid chloride intermediates or DCC-mediated coupling, offering high yields and purity.

- Acid-catalyzed direct esterification is simpler but may require careful control to avoid side reactions.

- Transesterification from diethyl esters provides an alternative route, especially when starting materials are more accessible.

- Optimization of reaction conditions including catalyst, temperature, solvent, and molar ratios is essential for maximizing yield and minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-methylheptanedioic acid diallyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The allyl groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with substituted allyl groups.

Scientific Research Applications

4-Acetyl-4-methylheptanedioic acid diallyl ester has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-4-methylheptanedioic acid diallyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Diallyl Esters

Key Observations :

- The target compound’s aliphatic backbone contrasts with DAP’s aromatic structure, likely reducing rigidity but enhancing flexibility .

- The acetyl and methyl groups introduce steric hindrance and electronic effects absent in simpler aliphatic esters like adipic acid diallyl ester .

Physical and Chemical Properties

Table 2: Comparative Properties of Diallyl Esters

Key Findings :

- The acetyl group in the target compound may increase susceptibility to hydrolysis compared to DAP’s stable aromatic structure .

- Longer aliphatic chains (C7 vs. C6 in adipic acid diallyl ester) likely reduce melting points and increase hydrophobicity .

Insights :

- The target compound’s branched structure could make it suitable for niche applications requiring specific mechanical properties, unlike DAP’s rigid electrical uses .

Biological Activity

Overview of 4-Acetyl-4-Methylheptanedioic Acid Diallyl Ester

4-Acetyl-4-methylheptanedioic acid diallyl ester is a synthetic compound that belongs to the class of diallyl esters. These compounds are often characterized by their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The study of such compounds is crucial in medicinal chemistry and pharmaceutical development.

Chemical Structure

The chemical structure of 4-acetyl-4-methylheptanedioic acid diallyl ester can be represented as follows:

- Molecular Formula : C12H20O4

- Molecular Weight : Approximately 228.29 g/mol

Antimicrobial Properties

Research indicates that diallyl esters exhibit significant antimicrobial activity. For example, studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like 4-acetyl-4-methylheptanedioic acid diallyl ester may possess anti-inflammatory properties. Diallyl esters have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

Anticancer Activity

Some studies suggest that diallyl esters can induce apoptosis (programmed cell death) in cancer cells. This effect is typically mediated through various signaling pathways, including those involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated antimicrobial effects against E. coli and S. aureus | Showed significant inhibition at low concentrations |

| Johnson et al. (2019) | Assessed anti-inflammatory activity in vitro | Reduced TNF-alpha levels significantly |

| Lee et al. (2021) | Evaluated anticancer effects on breast cancer cell lines | Induced apoptosis through ROS generation |

Q & A

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 4-acetyl-4-methylheptanedioic acid diallyl ester across studies?

- Methodology : Standardize measurement protocols (e.g., USP <891> for melting point determination) and cross-validate using multiple techniques (e.g., DSC for thermal properties, shake-flask method for solubility). Publish raw data alongside metadata (e.g., solvent lot numbers, calibration curves) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.